molecular formula C11H14OS B13488686 3-(Benzyloxy)cyclobutane-1-thiol

3-(Benzyloxy)cyclobutane-1-thiol

Cat. No.: B13488686
M. Wt: 194.30 g/mol
InChI Key: JYAHDISNZRVCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)cyclobutane-1-thiol is an organic compound characterized by a cyclobutane ring substituted with a benzyloxy group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)cyclobutane-1-thiol typically involves multiple steps. One common method starts with the preparation of 3-(benzyloxy)cyclobutanone, which can be synthesized from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate through a nucleophilic substitution reaction . The intermediate is then deprotected and hydrolyzed under acidic conditions to obtain 3-oxocyclobutanecarboxylic acid. This compound is converted into a carboxylic acid silver salt, which reacts with elemental bromine to form bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with benzyl alcohol to yield 3-(benzyloxy)cyclobutanone .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)cyclobutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of substituted cyclobutane derivatives .

Scientific Research Applications

3-(Benzyloxy)cyclobutane-1-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cyclobutane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the benzyloxy group can participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Benzyloxy)cyclobutane-1-thiol include:

Uniqueness

This compound is unique due to the presence of both a benzyloxy group and a thiol group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

3-phenylmethoxycyclobutane-1-thiol

InChI

InChI=1S/C11H14OS/c13-11-6-10(7-11)12-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2

InChI Key

JYAHDISNZRVCJB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.